N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide
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Overview
Description
N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide: is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a furan ring, and a sulfonyl group attached to a fluorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the thiadiazole intermediate with 4-fluorobenzyl chloride in the presence of a base such as triethylamine.
Coupling with Furan-2-carboxylic Acid: The final step involves coupling the sulfonylated thiadiazole with furan-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl moiety, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide: has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and function.
Comparison with Similar Compounds
N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide: can be compared with other thiadiazole derivatives, such as:
- N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide
- N-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide
These compounds share a similar core structure but differ in the substituents attached to the benzyl group. The presence of different substituents can influence the compound’s chemical reactivity, biological activity, and overall properties. The fluorine atom in This compound may enhance its lipophilicity and metabolic stability compared to its analogs.
Properties
Molecular Formula |
C14H10FN3O4S2 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[5-[(4-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C14H10FN3O4S2/c15-10-5-3-9(4-6-10)8-24(20,21)14-18-17-13(23-14)16-12(19)11-2-1-7-22-11/h1-7H,8H2,(H,16,17,19) |
InChI Key |
WDQKCUQKTKBMQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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